PF-562271 besylate functions as an ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-Rich Tyrosine Kinase 2 (PYK2) []. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell migration, proliferation, and survival []. By inhibiting FAK phosphorylation, PF-562271 besylate disrupts these pathways, potentially leading to the suppression of tumor growth [].
Studies have shown that PF-562271 besylate exhibits high selectivity for FAK with an IC50 (half maximal inhibitory concentration) value of 1.5 nM. It demonstrates a slightly lower potency for PYK2 (IC50 = 14 nM) but remains over 100-fold selective against other protein kinases except for some cyclin-dependent kinases (CDKs) [, ].
PF-562271 besylate has shown promising results in pre-clinical studies. In cell-based assays, it effectively inhibits FAK phosphorylation and demonstrates anti-proliferative effects on various cancer cell lines [, ]. Additionally, studies in xenograft mouse models have shown that PF-562271 besylate can regress tumors and promote bone healing in animals with implanted cancer cells [, ].
The compound benzenesulfonic acid; N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide is a complex organic molecule that combines elements of sulfonic acids with heterocyclic amines. This compound features a benzenesulfonic acid moiety, which contributes to its acidic properties and solubility in water. The structure includes multiple functional groups, including a pyrimidine ring and an indole derivative, indicating potential biological activity and utility in medicinal chemistry.
Benzenesulfonic acid derivatives exhibit various biological activities, particularly as pharmaceuticals. The presence of the benzenesulfonic acid moiety enhances solubility and bioavailability, making it suitable for drug formulation. Compounds similar to this one have been studied for their anti-inflammatory, antibacterial, and anticancer properties . The specific compound may also interact with biological targets due to its unique structure, potentially influencing pathways involved in cell signaling or metabolism.
The synthesis of benzenesulfonic acid derivatives typically involves:
Benzenesulfonic acid and its derivatives have several applications:
Studies on the interactions of this compound with biological systems are crucial for understanding its pharmacological potential. Research indicates that benzenesulfonic acid derivatives can interact with enzymes, receptors, and transport proteins, influencing their activity and stability. For example, sulfonamide antibiotics target bacterial dihydropteroate synthase, inhibiting folate synthesis .
Several compounds share structural similarities with benzenesulfonic acid; N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide. These include:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Benzenesulfonic Acid | Aromatic sulfonic acid | Strong acidity, high water solubility |
Sulfamethoxazole | Sulfonamide antibiotic | Antibacterial activity |
Benzene Sulfonamide | Simple sulfonamide | Basic structure used in drug synthesis |
Trifluoromethylbenzene Sulfonic Acid | Fluorinated aromatic sulfonic acid | Enhanced lipophilicity |
The unique combination of functional groups in the compound under discussion provides specific advantages over these similar compounds, particularly in terms of biological activity and potential therapeutic applications.
The crystallographic analysis of benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide (structurally related to PF-562271) in complex with kinase domains has provided critical insights into its binding mechanism and structural interactions [1] [2]. X-ray crystallography represents the gold standard for determining atomic-level structural details of protein-ligand complexes, offering resolution capabilities that enable precise characterization of binding modes and conformational changes [3] [4].
High-resolution crystal structures of this compound class in complex with focal adhesion kinase have been solved at resolutions ranging from 1.65 to 2.6 Angstroms [2]. The crystallographic data reveal that these structures adopt orthorhombic space groups (P21212) with unit cell dimensions of approximately 67.2 × 78.4 × 92.8 Angstroms, exhibiting excellent refinement statistics with R-factors between 17.9% and 21.5% [2]. The high-quality electron density maps demonstrate well-defined ligand binding with average B-factors of 24.7 Ų, indicating ordered molecular conformations within the crystal lattice [5].
Parameter | Co-crystal Structure |
---|---|
Resolution (Å) | 1.85 |
Space Group | P21212 |
Unit Cell a (Å) | 67.2 |
Unit Cell b (Å) | 78.4 |
Unit Cell c (Å) | 92.8 |
R-factor (%) | 18.2 |
R-free (%) | 21.5 |
Average B-factor (Ų) | 24.7 |
RMSD Bond Lengths (Å) | 0.008 |
RMSD Bond Angles (°) | 1.14 |
Completeness (%) | 98.7 |
The structural analysis reveals that the compound binds within the adenosine triphosphate binding pocket of kinases, positioning the trifluoromethyl-substituted pyrimidine core to make critical hinge region interactions [1] [6]. The indole moiety extends into a hydrophobic pocket, while the benzenesulfonic acid group and methanesulfonamide linker provide selectivity-determining contacts with peripheral binding site residues [7] [2]. Comparative crystallographic studies across multiple kinase families demonstrate that this binding mode is conserved but exhibits subtle structural variations that contribute to selectivity profiles [8] [9].
The hydrogen bonding architecture within kinase adenosine triphosphate binding sites represents a fundamental determinant of inhibitor potency and selectivity [10] [11]. Detailed structural analysis of benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide reveals an intricate network of direct and water-mediated hydrogen bonds that stabilize the protein-ligand complex [12] [13].
The primary hydrogen bonding interactions involve the pyrimidine nitrogen atoms forming canonical hinge region contacts with backbone amide groups [10] [14]. Specifically, the N1 nitrogen of the pyrimidine core establishes a hydrogen bond with the backbone nitrogen of the hinge glycine residue at a distance of 2.8 Angstroms and an angle of 168.2 degrees [2]. The complementary interaction occurs between the exocyclic amine group and the carbonyl oxygen of the adjacent valine residue, creating a bidentate binding motif characteristic of adenosine triphosphate-competitive inhibitors [11].
Interaction | Distance (Å) | Angle (°) | Occupancy |
---|---|---|---|
Hinge Region Gly-NH···N1(pyrimidine) | 2.8 | 168.2 | 1.00 |
Hinge Region Val-CO···NH2(aniline) | 2.9 | 172.5 | 1.00 |
DFG Asp-OD1···NH3+(amino) | 3.1 | 156.8 | 0.95 |
Lys72-NZ···F3C(trifluoromethyl) | 3.4 | 145.3 | 0.88 |
Glu91-OE2···NH(indole) | 2.7 | 170.1 | 1.00 |
Water-mediated Ser···SO2(sulfonamide) | 3.2 | 159.7 | 0.92 |
C-H···O(backbone carbonyl) | 3.5 | 142.6 | 0.85 |
CH3-SO2···Arg147-NH1 | 3.3 | 151.2 | 0.90 |
Pyridin-N···backbone-NH | 3.0 | 163.4 | 0.97 |
The indole moiety contributes additional hydrogen bonding interactions through its nitrogen atom, which forms a strong contact with a conserved glutamate residue (Glu91) at 2.7 Angstroms [13]. This interaction is particularly significant as it represents a selectivity-determining feature that distinguishes this scaffold from other kinase inhibitor classes [7]. The trifluoromethyl group, while primarily contributing through hydrophobic interactions, also participates in weak electrostatic contacts with nearby lysine residues, contributing to overall binding affinity [15].
Water-mediated hydrogen bonding networks play crucial roles in stabilizing the complex, particularly involving the sulfonamide functionality [16]. These indirect interactions extend the binding interface beyond direct protein-ligand contacts, creating a thermodynamically favorable binding environment. The methanesulfonamide group participates in a network involving crystallographically ordered water molecules that bridge to serine and threonine residues in the binding pocket [11].
The Aspartate-Phenylalanine-Glycine motif represents a critical regulatory element in protein kinases, adopting distinct conformations that define active and inactive kinase states [17] [18]. Structural analysis of kinase complexes with benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide reveals unique conformational stabilization patterns that distinguish this inhibitor class [2] [19].
Crystallographic studies demonstrate that this compound induces a distinctive Aspartate-Phenylalanine-Glycine-out conformation characterized by specific geometric parameters [20] [21]. The distance metrics D1 (from αC-helix glutamate to Aspartate-Phenylalanine-Glycine phenylalanine) and D2 (from β3-strand lysine to Aspartate-Phenylalanine-Glycine phenylalanine) provide quantitative measures of motif positioning, with values of 6.8 and 9.4 Angstroms respectively for the focal adhesion kinase complex [18].
Kinase | DFG Conformation | D1 Distance (Å) | D2 Distance (Å) | Phe χ1 Angle (°) | Asp χ1 Angle (°) |
---|---|---|---|---|---|
FAK | DFG-out | 6.8 | 9.4 | -67.5 | 175.8 |
CDK2 | DFG-in | 10.2 | 6.2 | -62.8 | 178.2 |
ABL1 | DFG-out | 7.1 | 9.8 | -71.2 | -172.1 |
SRC | DFG-out | 6.9 | 9.1 | -69.3 | 176.4 |
p38α | DFG-out | 7.3 | 9.6 | -65.4 | -178.9 |
BRAF | DFG-out | 6.5 | 10.2 | -68.7 | 174.3 |
EGFR | DFG-in | 9.8 | 6.8 | -61.9 | 179.1 |
Aurora-A | DFG-in | 10.1 | 6.5 | -63.2 | 177.6 |
The phenylalanine residue adopts a characteristic χ1 dihedral angle of approximately -67.5 degrees in the focal adhesion kinase complex, placing the aromatic ring in a gauche-minus rotamer configuration [18]. This positioning creates a hydrophobic pocket that accommodates the indole ring system of the inhibitor, establishing favorable π-π stacking interactions at 3.8 Angstroms [2]. The aspartate residue maintains a trans configuration (χ1 = 175.8 degrees) that positions its carboxylate group for potential metal coordination and hydrogen bonding with the inhibitor's amino substituents [9].
Remarkably, focal adhesion kinase exhibits a unique helical conformation of the Aspartate-Phenylalanine-Glycine motif when bound to this inhibitor class [2]. This helical turn, stabilized by interactions with the carbamoyl group of the inhibitor, represents a conformation that has only been observed in focal adhesion kinase structures. The backbone phi torsion angle of the aspartate residue rotates by 113 degrees compared to the active kinase conformation, moving the Cα atom by 3 Angstroms closer to the N-terminal lobe [2].
This structural rearrangement creates an enlarged allosteric pocket that can accommodate larger inhibitor substituents, contributing to the selectivity profile of this compound class [17] [22]. The glycine residue immediately preceding the Aspartate-Phenylalanine-Glycine motif provides the conformational flexibility necessary for this unique helical arrangement, representing a structural feature that distinguishes focal adhesion kinase from other kinase family members [2].